molecular formula C18H19N5O4 B3000161 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1797553-34-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B3000161
CAS No.: 1797553-34-4
M. Wt: 369.381
InChI Key: QQPMCMFDYJQGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a bis-pyrazole derivative featuring a 2,3-dihydrobenzodioxin moiety linked via a methylene bridge to one pyrazole ring. The compound’s structure includes a carboxamide group bridging two heterocyclic systems: a 3-methoxy-1-methylpyrazole and a benzodioxin-substituted pyrazole. Such architectures are common in medicinal chemistry, particularly in kinase inhibitor development, due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-22-10-14(18(21-22)25-2)17(24)20-12-7-19-23(8-12)9-13-11-26-15-5-3-4-6-16(15)27-13/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMCMFDYJQGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number 2034524-25-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiparasitic Activity : Research has indicated that pyrazole derivatives exhibit significant antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum. These compounds have shown low micromolar potencies without cytotoxic effects on human cells, suggesting a favorable therapeutic index .
  • Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity among related pyrazole compounds. The structure of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may influence its cytotoxic profile. Notably, some derivatives have been identified as having a risk of cytotoxic effects, which necessitates careful evaluation during drug development .
  • Mechanisms of Action : The mechanism by which this compound exerts its biological effects may involve modulation of specific cellular pathways, including autophagy induction and interaction with immune receptors such as Toll-like receptors (TLRs). These pathways are crucial for initiating immune responses and could provide insights into the compound's potential therapeutic applications .

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazole class:

  • Study on Antiparasitic Activity : A study focused on a series of 1,3-diarylpyrazoles reported promising antiparasitic activity against T. cruzi and Leishmania infantum. The compounds demonstrated effective inhibition at low concentrations while maintaining low toxicity to human cells .
  • Cytotoxicity Assessment : Another investigation highlighted the importance of assessing cytotoxicity in drug discovery. The study identified specific structural features that correlate with increased cytotoxicity, emphasizing the need for comprehensive screening during lead optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Structural Analogues

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Target/Activity Synthesis Method Reference
Target Compound Bis-pyrazole with benzodioxin-methylene bridge, carboxamide linker ~430 (estimated) Hypothesized kinase modulation (c-Abl analogs) Likely HATU/DIPEA-mediated coupling
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8) Pyrazole-thiazole-carboxamide, nitro substituent 407.2 c-Abl kinase activator HATU/DIPEA coupling in DMF at 50°C
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazole-pyrazolopyridine hybrid 374.4 Not specified (likely kinase inhibitor) Unclear; similar coupling strategies inferred
Coumarin-benzodiazepine/pyrazole hybrids (4g, 4h) Pyrazole-tetrazole-benzodiazepine/oxazepine ~600–650 (estimated) Anticancer, antimicrobial Multi-step coupling and cyclization
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-azaphosphinine derivatives Pyrazole-azaphosphinine hybrids ~400–450 (estimated) Not specified (heterocyclic diversity exploration) Condensation with diethyl phosphite

Key Comparative Insights

  • Bioactivity : The target compound’s bis-pyrazole framework resembles kinase-targeting analogs like compound 8 (c-Abl activator) . The benzodioxin group may enhance blood-brain barrier penetration compared to purely aromatic substituents (e.g., dichlorophenyl in compound 8) .
  • Synthetic Strategies: The carboxamide linker suggests synthesis via HATU- or EDCI-mediated coupling, as seen in compound 8 and other pyrazole-carboxamides . The benzodioxin-methylene bridge likely requires prior alkylation or Mitsunobu reactions, similar to benzodiazepine hybrids in .
  • Solubility and Stability : The 3-methoxy group and benzodioxin system may improve aqueous solubility compared to nitro- or chlorophenyl-substituted analogs (e.g., compound 8) but could introduce metabolic liabilities due to ether cleavage .

Research Findings and Limitations

  • Structural Uniqueness : The benzodioxin moiety distinguishes the target compound from most pyrazole-carboxamides, which typically feature aryl or heteroaryl substituents (e.g., thiazoles, pyridines) .
  • Data Gaps : Direct biological or crystallographic data (e.g., SHELX-refined structures) for the target compound are absent in the provided evidence. Comparisons rely on inferred properties from analogs.
  • Opportunities : The compound’s scaffold is amenable to diversification at the benzodioxin or pyrazole rings, enabling structure-activity relationship (SAR) studies for optimizing potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.